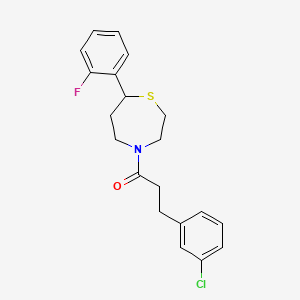![molecular formula C24H20N4O2 B2813271 7-(1,3-Benzodioxol-5-yl)-2-[4-(tert-butyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 860650-45-9](/img/structure/B2813271.png)
7-(1,3-Benzodioxol-5-yl)-2-[4-(tert-butyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-(1,3-Benzodioxol-5-yl)-2-[4-(tert-butyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile” is a complex organic molecule. Unfortunately, there is no specific information available about this exact compound in the literature12345. However, it seems to contain several functional groups and substructures that are common in medicinal chemistry, such as the 1,3-benzodioxol-5-yl group and the [1,2,4]triazolo[1,5-a]pyridine group.
Synthesis Analysis
There is no specific synthesis route available for this exact compound. However, similar compounds have been synthesized via various methods, such as Pd-catalyzed C-N cross-coupling1 and protodeboronation of pinacol boronic esters26.Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a benzodioxol group (a benzene ring fused with a 1,3-dioxolane ring), a triazolopyridine group (a pyridine ring fused with a 1,2,4-triazole ring), and a tert-butylphenyl group (a phenyl ring substituted with a tert-butyl group). However, the exact 3D structure would need to be determined experimentally789.Chemical Reactions Analysis
There is no specific information available about the chemical reactions of this compound. However, similar compounds have shown a broad range of reactivity, depending on the specific functional groups present76.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not known. However, similar compounds often have properties typical of organic compounds, such as being solid at room temperature and being soluble in organic solvents4910.Scientific Research Applications
Molecular Docking and Antimicrobial Activity
A study on the synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, revealed their potential in molecular docking screenings towards GlcN-6-P synthase as the target protein. The compounds exhibited moderate to good binding energies, suggesting their relevance in scientific research for targeting specific proteins. Additionally, these derivatives showed antimicrobial and antioxidant activity, indicating their potential for further pharmacological exploration (E. M. Flefel et al., 2018).
Alkylation Studies
Research on the alkylation of a polyhydroxylated-cyano-piperidine scaffold highlighted the synthesis and investigation of reactive sites on the molecule. This study provides insights into the chemical reactivity and potential modifications of related compounds, which is critical for designing targeted molecules in scientific research (Alicia M. Dilmaç et al., 2014).
Synthesis of Heterocyclic Compounds
The synthesis of tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety was explored through a series of chemical reactions. These compounds are of interest due to their complex structures and potential biological activities, underscoring the importance of synthetic chemistry in advancing scientific research (Tayseer A. Abdallah et al., 2009).
Safety And Hazards
The safety and hazards of this compound are not known. However, similar compounds can have various safety and hazard profiles, depending on their specific structures and biological activities37.
Future Directions
The future directions for research on this compound could include further studies to determine its physical and chemical properties, its synthesis and reactivity, and its potential biological activities. This could involve both experimental studies and computational modeling1211.
properties
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-2-(4-tert-butylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2/c1-24(2,3)17-7-4-15(5-8-17)22-26-23-19(13-25)18(10-11-28(23)27-22)16-6-9-20-21(12-16)30-14-29-20/h4-12H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUTVBHVGYWQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN3C=CC(=C(C3=N2)C#N)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(1,3-Benzodioxol-5-yl)-2-[4-(tert-butyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

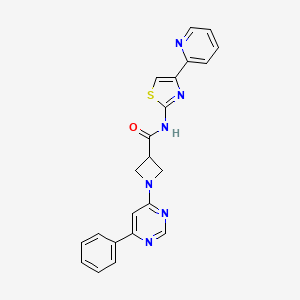
![Ethyl 2-(5-(4-ethoxyphenyl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2813190.png)
![2-(4-Chlorophenoxy)-2-methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2813191.png)
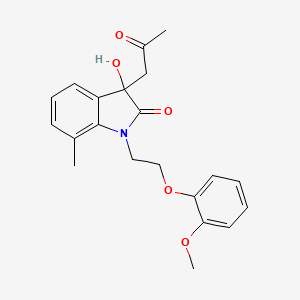
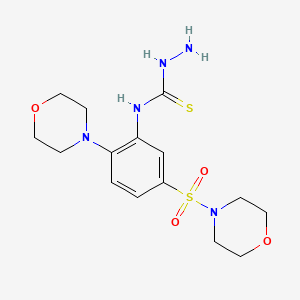
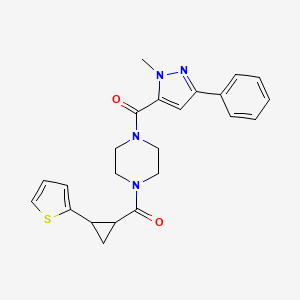
![3-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2813198.png)

![(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol hydrochloride](/img/structure/B2813203.png)
![[2-(difluoromethyl)-1H-benzimidazol-1-yl]acetonitrile](/img/structure/B2813205.png)
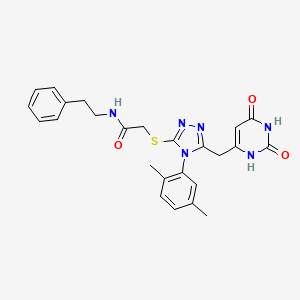
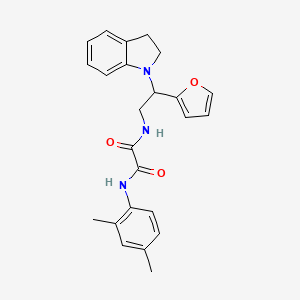
![2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2813208.png)
